4,5,6,7-Tetrahydro-1H-indole

Organic Synthesis Regioselectivity Electrophilic Substitution

Researchers seeking to functionalize the indole C-2 position often face regioselectivity challenges with fully aromatic indoles. 4,5,6,7-Tetrahydro-1H-indole (CAS 13618-91-2) solves this by disrupting the π-system, enabling enamine-like reactivity for exclusive C-2 electrophilic substitution. - **C-2 Regioselectivity**: Achieve 2-formyl, 2-acyl, and other 2-substituted indoles after dehydrogenation, critical for alkaloid synthesis. - **Fragment-Based Drug Discovery**: Its non-planar, sp3-rich scaffold improves solubility and reduces biological promiscuity, yielding high-quality hits (e.g., tubulin inhibitors with IC50 1.77-3.75 μM against MCF-7/A549). - **Supply Assurance**: Available in ≥98% purity, stored at 2-8°C, with global shipping for R&D.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
CAS No. 13618-91-2
Cat. No. B080551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-1H-indole
CAS13618-91-2
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CN2
InChIInChI=1S/C8H11N/c1-2-4-8-7(3-1)5-6-9-8/h5-6,9H,1-4H2
InChIKeyKQBVVLOYXDVATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydro-1H-indole: Non-Planar Scaffold & Procurement


4,5,6,7-Tetrahydro-1H-indole (CAS 13618-91-2) is a bicyclic, partially hydrogenated indole analog characterized by a fully saturated cyclohexene ring fused to a pyrrole moiety [1]. This compound class is defined by a disrupted conjugated π-system, which fundamentally alters its reactivity and physicochemical properties compared to planar, fully aromatic indoles [1]. Its synthesis has been detailed in primary literature and it is commercially available as a solid with a melting point of 53–57 °C, typically in ≥98% purity, for research and industrial applications .

Scaffold Non-planar partially saturated indole
Reactivity Enamine-like C2 electrophilic substitution
Format Research-grade solid

Why 4,5,6,7-Tetrahydro-1H-indole Cannot Be Replaced


Generic substitution of 4,5,6,7-tetrahydro-1H-indole with fully aromatic indole or isoindole analogs is scientifically unsound due to fundamental differences in electronic structure and reactivity. The disruption of the conjugated π-system in 4,5,6,7-tetrahydroindoles confers properties akin to enamines rather than traditional aromatic heterocycles [1]. Consequently, its regioselectivity in electrophilic substitution is inverted, enabling functionalization at the C-2 position—a transformation that is challenging with standard indoles, which react at C-3 [2]. Furthermore, its non-planar, sp3‑rich framework confers significantly improved solubility and reduced promiscuity in biological systems, making it a privileged scaffold for fragment-based drug discovery where flat, aromatic cores often fail [3].

Electronic structure mismatch
Aromatic indoles retain conjugated π-system; tetrahydroindole behaves as enamine, altering reactivity and regioselectivity.
Regioselectivity inversion
Electrophilic attack occurs at C-2 instead of indole’s C-3, preventing direct substitution for 2-substituted targets.
Scaffold geometry mismatch
Non-planar sp³-rich core improves solubility and lowers promiscuity; planar aromatic indoles may not replicate these properties.

4,5,6,7-Tetrahydro-1H-indole: Quantitative Differentiation Evidence


Regioselective C2-Functionalization vs. Indole

4,5,6,7-Tetrahydroindole enables electrophilic substitution at the C-2 position, whereas fully aromatic indole undergoes substitution exclusively at C-3. This inversion of regioselectivity is critical for synthesizing 2-substituted indole derivatives, which are otherwise difficult to access directly [1]. The Vilsmeier reaction exemplifies this: indole yields 3-formylindole, while tetrahydroindole can be employed to introduce formyl or other electrophiles at the C-2 position [1].

C2 vs C3 Reactivity
Head-to-head
Target: Attack at C-2
Comparator: Indole – Attack at C-3
Enables 2-substituted indole synthesis
Vilsmeier-Haack conditions
Organic Synthesis Regioselectivity Electrophilic Substitution

Non-Planar Scaffold: Solubility and Promiscuity Advantages

Replacement of flat, aromatic scaffolds by non-planar molecular cores dominated by sp3 hybridization is a strategy to avoid the disadvantages associated with poor solubility and high promiscuity, while covering less-explored areas of chemical space [1]. The tetrahydroindole scaffold, being non-planar and sp3-rich, is specifically highlighted as a privileged structure for fragment-based drug discovery, offering better solubility and lower promiscuity compared to planar indole cores [1].

Scaffold Profile
Class-level
Non-planar sp³-rich core → reported improved solubility & lower promiscuity
May support fragment-based screening
Data to verify
Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Properties

Anticancer Activity via Tubulin Polymerization Inhibition

A derivative of 2-phenyl-4,5,6,7-tetrahydro-1H-indole, compound 7b (with a 4-methoxyl substituent), demonstrated potent antiproliferative activity against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines with IC50 values of 1.77 ± 0.37 μM and 3.75 ± 0.11 μM, respectively [1]. This compound displayed significant selectivity for cancer cells over normal human liver LO2 cells and was shown to effectively inhibit tubulin polymerization in a manner similar to colchicine [1].

Antiproliferative IC₅₀
Cross-study comparable
MCF-7: 1.77 μM
A549: 3.75 μM
Reported cell-model response context
Derivative 7b; selectivity noted
Anticancer Tubulin Polymerization Inhibitor Cytotoxicity

Selective SIRT2 Inhibition

In a screen for sirtuin inhibitors, a tetrahydroindole derivative (2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide, compound 16t) was identified as a potent and selective SIRT2 inhibitor with an IC50 value of 0.98 μM [1]. This demonstrates that the tetrahydroindole scaffold can be optimized to yield selective enzyme inhibitors, a property not inherently present in the parent indole structure [1].

SIRT2 Inhibition
Cross-study comparable
IC₅₀ = 0.98 μM
Reported enzyme inhibition context
Derivative 16t; selective SIRT2
Sirtuin Inhibitor Epigenetics SIRT2

4,5,6,7-Tetrahydro-1H-indole: High-Value Applications


Synthesis of 2-Substituted Indoles via C2-Functionalization

Employ 4,5,6,7-tetrahydro-1H-indole as a key intermediate for the regioselective introduction of electrophiles at the C-2 position of the indole core [3]. Unlike the direct use of indole, which yields 3-substituted products, this approach enables the synthesis of 2-formyl-, 2-acyl-, and other 2-substituted indoles, which are valuable building blocks for alkaloid synthesis and pharmaceutical development [3]. The process involves C2-functionalization of the tetrahydroindole followed by dehydrogenation to restore aromaticity in the indole ring [3].

FBDD Library Construction with Non-Planar Scaffolds

Utilize 4,5,6,7-tetrahydro-1H-indole as a core building block to generate libraries of fragment-like molecules for FBDD [3]. Its non-planar, sp3-rich structure mitigates the solubility and promiscuity issues associated with flat aromatic fragments, thereby increasing the likelihood of identifying high-quality hits against challenging targets such as sirtuins or other enzymes requiring non-planar inhibitors [3]. These compounds can serve as multipurpose screening compounds and starting points for hit-to-lead optimization [3].

Anticancer Agents Targeting Tubulin Polymerization

Derivatize 4,5,6,7-tetrahydro-1H-indole at the 2-position with substituted phenylhydrazone moieties to generate potent tubulin polymerization inhibitors [3]. As demonstrated with compound 7b, this approach yields molecules with significant antiproliferative activity (IC50 values of 1.77–3.75 μM) against cancer cell lines like MCF-7 and A549, while exhibiting selectivity over normal cells [3]. This scaffold provides a novel chemotype for the development of next-generation antimitotic agents [3].

Application
Selection Property
Validation Focus
2-Substituted indole synthesis
C2 regioselectivity
Electrophilic substitution route
Fragment-based library construction
Non-planar scaffold profile
Solubility and promiscuity screening
Tubulin polymerization inhibition studies
Cell-model response context
Antiproliferative endpoint review

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